SPC-alkyne

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

SPC-alkyne is a compound characterized by the presence of sp-hybridized carbon atoms, which form carbon-carbon triple bonds. These triple bonds confer unique properties to the compound, making it a subject of interest in various scientific fields. The high content of sp-hybridized carbon atoms in this compound materials contributes to their superior conductivity and ultra-high theoretical capacity, which are crucial for high-performance applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SPC-alkyne involves a rational design strategy known as the “Greedy Snake” method. This method synthesizes alkyne-rich carbon materials by generating copper-alkyne intermediates that couple with other terminal alkynes to form long alkyne chain structures. The reaction typically occurs on a copper surface, where silicon effectively protects the intermediates generated by the reaction .

Industrial Production Methods

In industrial settings, the production of this compound materials often involves the use of high-temperature and high-pressure conditions to ensure the stability of the synthetic intermediates and to minimize unwanted side reactions. The use of protective agents, such as silicon, is crucial in maintaining the integrity of the intermediates during the production process .

Analyse Chemischer Reaktionen

Types of Reactions

SPC-alkyne undergoes several types of chemical reactions, including:

Addition Reactions: Breaking the carbon-carbon π bond and forming two new single bonds to carbon.

Deprotonation: Leading to the formation of acetylides, which are excellent nucleophiles.

Oxidative Cleavage: Treatment with ozone or potassium permanganate leads to the formation of carboxylic acids.

Common Reagents and Conditions

Addition Reactions: Typically involve reagents such as hydrogen halides or halogens under mild conditions.

Deprotonation: Requires strong bases like sodium amide in ammonia.

Oxidative Cleavage: Utilizes oxidizing agents like ozone or potassium permanganate under basic conditions.

Major Products

Addition Reactions: Produce alkenes and further addition can lead to alkanes.

Deprotonation: Forms acetylides, which can further react with alkyl halides to form new carbon-carbon bonds.

Oxidative Cleavage: Results in carboxylic acids or carbonic acid, which decomposes to carbon dioxide and water.

Wissenschaftliche Forschungsanwendungen

SPC-alkyne has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of SPC-alkyne involves the formation of stable intermediates through the protection of sp-hybridized carbon atoms by silicon. This protection allows for the continuous elongation of alkyne chains, resulting in materials with high conductivity and capacity . The molecular targets and pathways involved include the formation of copper-alkyne intermediates and their subsequent coupling with terminal alkynes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acetylene (Ethyne): The simplest alkyne with a carbon-carbon triple bond.

Uniqueness of this compound

This compound is unique due to its high content of sp-hybridized carbon atoms, which provide superior conductivity and capacity compared to other carbon-based materials. The “Greedy Snake” synthesis strategy also distinguishes this compound from other similar compounds by enabling the formation of long alkyne chain structures with minimal side reactions .

Eigenschaften

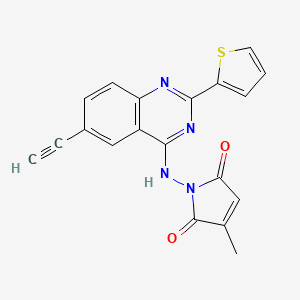

Molekularformel |

C19H12N4O2S |

|---|---|

Molekulargewicht |

360.4 g/mol |

IUPAC-Name |

1-[(6-ethynyl-2-thiophen-2-ylquinazolin-4-yl)amino]-3-methylpyrrole-2,5-dione |

InChI |

InChI=1S/C19H12N4O2S/c1-3-12-6-7-14-13(10-12)17(21-18(20-14)15-5-4-8-26-15)22-23-16(24)9-11(2)19(23)25/h1,4-10H,2H3,(H,20,21,22) |

InChI-Schlüssel |

JITOYLMOAZSYFQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=O)N(C1=O)NC2=NC(=NC3=C2C=C(C=C3)C#C)C4=CC=CS4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12375572.png)

![methyl N-[(E,5R)-5-[4-hydroxy-5-[(2E,4E,8R,9Z,12E)-8-hydroxy-2,5,9-trimethyltetradeca-2,4,9,12-tetraenoyl]-6-oxopyran-2-yl]hex-1-enyl]carbamate](/img/structure/B12375575.png)

![2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12375579.png)

![3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12375583.png)

![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)

![3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)

![disodium;5-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12375609.png)

![N-[2-(6,13-difluoro-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaenyl)oxan-4-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B12375615.png)